molecular formula C11H13NOS B1676083 (2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione CAS No. 84783-01-7

(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione

Cat. No. B1676083
CAS RN: 84783-01-7
M. Wt: 207.29 g/mol
InChI Key: QIKLOVZAPGSYNO-UHFFFAOYSA-N
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Description

“(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” is a small molecule that has been found to bind to K-Ras and inhibit Sos-mediated activation . It is a biologically important alkylaminophenol compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. It is synthesized by the Petasis reaction . The reaction conditions involve mixing a solution or suspension of a metal salt and a stoichiometric proportion of a solution of an organic ligand, and then refluxing on a water bath until a clear solution is obtained .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” has been analyzed using various spectroscopic techniques. The optimization of the most stable molecular structure was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” have been analyzed. It has a molecular weight of 207.292 and a formula of C11H13NOS . The compound is non-polymer and has an isomeric SMILES of c1ccc(c(c1)C(=S)N2CCCC2)O .

Scientific Research Applications

Organotin(IV) Complexes

  • Synthesis and Characterization : Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized. These complexes were characterized by various spectroscopic methods and showed potential as drugs due to their antibacterial activities against a range of microorganisms, including Klebsiella sp., Bacillus cereus, and Escherichia coli (Singh, Singh, & Bhanuka, 2016).

Anticancer Activity

  • Ru(II) Complexes : (2-Hydroxyphenyl)(pyrrolidin-1-yl) methanethione ligand has been used to create ruthenium(II) complexes. These complexes exhibit significant anticancer activity against cancerous cell lines like HeLa and MCF-7, as evidenced by cytotoxic effect examinations and apoptosis induction studies (Raj Kumar, Ramesh, & Małecki, 2017).

Synthesis of Pyridyl Functionalized Bis(Pyrazol-1-Yl)Methanes

  • Cytotoxic Activity for Cancer Cells : Diorganotin derivatives synthesized using (2-hydroxyphenyl)bis(pyrazol-1-yl)methanes have been tested for their cytotoxic activity against Hela cells in vitro, demonstrating potential applications in cancer treatment (Li, Song, Dai, & Tang, 2010).

Antiproliferative Properties

  • Synthesis of Benzene Diols : New benzene diols synthesized from derivatives of sulfinylbis[(2,4‐dihydroxyphenyl)methanethione] have shown comparable antiproliferative properties against human cancer cell lines, suggesting their potential in cancer research (Matysiak, Karpińska, Niewiadomy, Wietrzyk, & Kłopotowska, 2012).

Synthesis of Fullerenes

  • Pyrrolidine Derivatives : The synthesis of fullerene pyrrolidine derivatives, such as 2-(3-hydroxyphenyl)[60] fullerene pyrrolidine, has been achieved. These compounds have been characterized for their structural properties and thermal stability, indicating their use in materials science and engineering (Chu Shi-jin, 2008; 2010).

Ratiometric pH Probe

  • Fluorescent Properties : A ratiometric pH probe based on dicyanomethylene-4H-chromene platform was synthesized using (2-hydroxyphenyl)(pyrrolidin-1-yl)vinyl derivatives. This probe showed high selectivity and sensitivity for pH variation, making it useful for scientific applications where precise pH measurement is crucial (Liu, Han, Zhang, Yang, Cui, & Sun, 2017).

Synthesis of Novel Heterocyclic Compounds

  • Formation of β-Iminoalkylsulphonic Acids : Studies have demonstrated the formation of β-iminoalkylsulphonic acids from reactions involving 1-pyrroline 1-oxides with sulphenes. This synthesis process is significant for the creation of new compounds in organic chemistry and pharmacology (Black & Davis, 1977).

Enantiomeric Polyhydroxyalkylpyrrolidines

  • Inhibition of β-Galactofuranosidase : Enantiomeric polyhydroxyalkylpyrrolidines synthesized from sugar-derived enones have been evaluated as inhibitors of β-galactofuranosidase, a significant enzyme in biological processes. However, these compounds showed limited inhibitory activity in the tested concentration range (Oliveira Udry, Repetto, Vega, & Varela, 2016).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

  • High Enantiopurity and Structural Diversity : The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity is significant for medicinal chemistry. These compounds, derived from methyleneindolinones, aldehydes, and amino esters, exhibit important biological activities and offer a new approach to diversity-oriented synthesis (Chen, Wei, Luo, Xiao, & Gong, 2009).

Mechanism of Action

Target of Action

K-Ras-IN-1, also known as MDK-3017 or (2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione, primarily targets the KRAS protein . KRAS is a small GTPase and is among the most commonly mutated oncogenes in cancer . It plays a crucial role in cell signaling pathways that regulate cell growth and survival .

Mode of Action

K-Ras-IN-1 inhibits KRAS by binding to a hydrophobic pocket in the apo-Ras crystal structure that is occupied by Tyr-71 . This binding locks KRAS in its inactive state, preventing it from promoting cell growth and survival .

Biochemical Pathways

The inhibition of KRAS by K-Ras-IN-1 affects several biochemical pathways. KRAS is involved in the activation of several signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways . These pathways regulate important cellular processes such as cell growth, survival, proliferation, and motility . By inhibiting KRAS, K-Ras-IN-1 can disrupt these pathways and their downstream effects.

Pharmacokinetics

It is known that k-ras-in-1 is soluble in dmso , which suggests that it could be administered orally and absorbed in the gastrointestinal tract

Result of Action

The primary result of K-Ras-IN-1’s action is the inhibition of cell growth and survival pathways regulated by KRAS . This can lead to the suppression of tumor growth in cancers that harbor KRAS mutations .

Action Environment

The efficacy and stability of K-Ras-IN-1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the effectiveness of K-Ras-IN-1 . Additionally, factors such as the tumor microenvironment and the patient’s overall health and lifestyle can also influence the compound’s action . .

Future Directions

The future directions for research on “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” could involve further exploration of its potential as a therapeutic agent, particularly in the context of diseases where K-Ras is implicated . Further studies could also focus on elucidating its chemical reactivity and safety profile.

properties

IUPAC Name

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKLOVZAPGSYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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